REACTION_CXSMILES
|
O=[O+][O-].[Cl:4][C:5]1[CH:6]=[C:7]([N:11]2[N:15]=[N:14][C:13]([C:16]([CH3:24])=CC3C=CC=CC=3)=[N:12]2)[CH:8]=[CH:9][CH:10]=1.[O:25]=O.[BH4-].[Na+]>CO.ClCCl>[Cl:4][C:5]1[CH:6]=[C:7]([N:11]2[N:15]=[N:14][C:13]([CH:16]([OH:25])[CH3:24])=[N:12]2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
2-(3-chlorophenyl)-5-[1-methyl-2-phenylvinyl]-2H-tetrazole
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(N=N1)C(=CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
635 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the mixture for approximately 2-3 minutes
|
Duration
|
2.5 (± 0.5) min
|
Type
|
CUSTOM
|
Details
|
quenched with water (5 mL) and saturated ammonium chloride (5 mL)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the product was partitioned between dichloromethane and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(N=N1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.795 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |